{2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone
Overview
Description
{2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes bromine, chlorine, and methoxy groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone typically involves a multi-step process. One common method starts with the preparation of 5-bromo-2,4-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with 5-chloro-2-aminobenzophenone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands and solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds .
Scientific Research Applications
{2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which {2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or material science applications .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,4-dimethoxybenzaldehyde
- 5-chloro-2-aminobenzophenone
- 2-[(5-bromo-2,4-dimethoxybenzylidene)amino]-5-chlorophenyl}(phenyl)methanone
Uniqueness
The presence of both bromine and chlorine atoms, along with methoxy groups, allows for a diverse range of chemical modifications and interactions .
Properties
IUPAC Name |
[2-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-5-chlorophenyl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO3/c1-27-20-12-21(28-2)18(23)10-15(20)13-25-19-9-8-16(24)11-17(19)22(26)14-6-4-3-5-7-14/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATATXIWEMWRCEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.